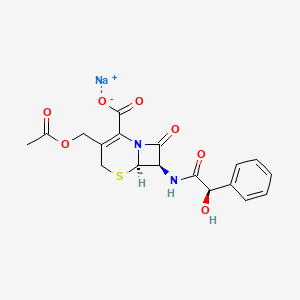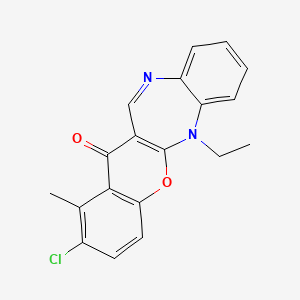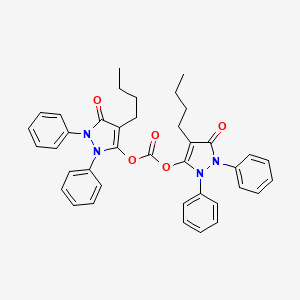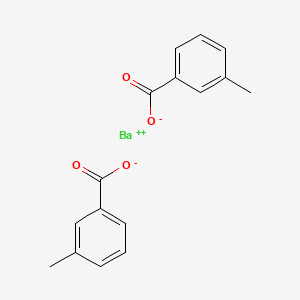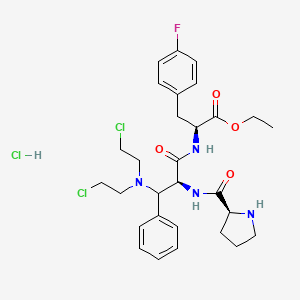
Ethyl N-(3-(bis(2-chloroethyl)amino)-3-phenyl-N-L-prolyl-L-alanyl)-4-fluoro-3-phenyl-L-alaninate monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル N-[3-[ビス(2-クロロエチル)アミノ]-3-フェニル-N-L-プロリル-L-アラニル]-4-フルオロ-3-フェニル-L-アラニネート モノハイドロクロリド: は、医薬品化学や工業プロセスを含むさまざまな分野で潜在的な用途を持つ、複雑な有機化合物です。この化合物は、ビス(2-クロロエチル)アミノ基、フェニル基、プロリル基、アラニル基、フルオロフェニル基など、複数の官能基を含む独特の構造によって特徴付けられます。
製法
合成経路と反応条件: エチル N-[3-[ビス(2-クロロエチル)アミノ]-3-フェニル-N-L-プロリル-L-アラニル]-4-フルオロ-3-フェニル-L-アラニネート モノハイドロクロリドの合成は、中間体の調製から始まる複数のステップを含みます。一般的な経路の1つは、制御された条件下でビス(2-クロロエチル)アミンをフェニルアラニン誘導体と反応させて目的の生成物を生成するものです。 この反応は、通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒を使用して、プロセスを促進する必要があります .
工業生産方法: 工業的な設定では、この化合物の製造には、高収率と純度を確保するために最適化された条件での大規模なバッチ反応が含まれる場合があります。 自動反応器と連続フローシステムを使用すると、合成プロセスの効率とスケーラビリティを向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of bis(2-chloroethyl)amine with phenylalanine derivatives under controlled conditions to form the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
反応の種類: エチル N-[3-[ビス(2-クロロエチル)アミノ]-3-フェニル-N-L-プロリル-L-アラニル]-4-フルオロ-3-フェニル-L-アラニネート モノハイドロクロリドは、次のものを含むさまざまな化学反応を受けます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して実行できます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元によりアミン官能化された化合物が生成される可能性があります .
科学研究への応用
エチル N-[3-[ビス(2-クロロエチル)アミノ]-3-フェニル-N-L-プロリル-L-アラニル]-4-フルオロ-3-フェニル-L-アラニネート モノハイドロクロリドは、次のものを含むいくつかの科学研究への応用があります。
化学: 複雑な有機分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 生物学的マクロ分子との潜在的な相互作用とその細胞プロセスへの影響について調査されています。
医学: 既知の化学療法薬と構造が似ているため、抗腫瘍剤としての可能性について探求されています。
科学的研究の応用
ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as an antineoplastic agent due to its structural similarity to known chemotherapeutic compounds.
Industry: Utilized in the development of new materials and chemical processes
作用機序
エチル N-[3-[ビス(2-クロロエチル)アミノ]-3-フェニル-N-L-プロリル-L-アラニル]-4-フルオロ-3-フェニル-L-アラニネート モノハイドロクロリドの作用機序は、細胞成分との相互作用に関与し、正常な細胞機能の破壊につながります。ビス(2-クロロエチル)アミノ基は、DNA、タンパク質、その他の生体分子の求核部位と共有結合を形成し、その結果、DNA複製とタンパク質合成が阻害されます。 このメカニズムは、化学療法で使用される他のアルキル化剤のものに似ています .
類似化合物の比較
類似化合物:
- ビス(2-クロロエチル)アミン ハイドロクロリド
- 2-クロロエチルアミン ハイドロクロリド
- シクロホスファミド
- クロラムブシル
比較: エチル N-[3-[ビス(2-クロロエチル)アミノ]-3-フェニル-N-L-プロリル-L-アラニル]-4-フルオロ-3-フェニル-L-アラニネート モノハイドロクロリドは、複数の官能基の組み合わせによって独特であり、それぞれ異なる化学的および生物学的特性を付与します。 ビス(2-クロロエチル)アミン ハイドロクロリドやシクロホスファミドなどの類似化合物と比較して、この化合物は、特定の用途における特異性と効力を高める可能性のある追加のフェニル基とフルオロフェニル基を持っています .
類似化合物との比較
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- Cyclophosphamide
- Chlorambucil
Comparison: ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds like bis(2-chloroethyl)amine hydrochloride and cyclophosphamide, this compound has additional phenyl and fluorophenyl groups that may enhance its specificity and potency in certain applications .
特性
CAS番号 |
35849-47-9 |
|---|---|
分子式 |
C29H38Cl3FN4O4 |
分子量 |
632.0 g/mol |
IUPAC名 |
ethyl (2S)-2-[[(2S)-3-[bis(2-chloroethyl)amino]-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C29H37Cl2FN4O4.ClH/c1-2-40-29(39)24(19-20-10-12-22(32)13-11-20)34-28(38)25(35-27(37)23-9-6-16-33-23)26(21-7-4-3-5-8-21)36(17-14-30)18-15-31;/h3-5,7-8,10-13,23-26,33H,2,6,9,14-19H2,1H3,(H,34,38)(H,35,37);1H/t23-,24-,25-,26?;/m0./s1 |
InChIキー |
DNWBNJDFWRMZSE-CNVGPICJSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)[C@@H]3CCCN3.Cl |
正規SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)C3CCCN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





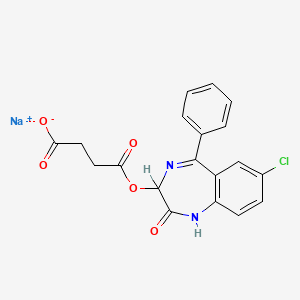
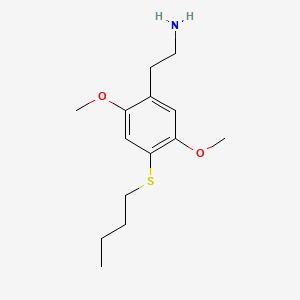
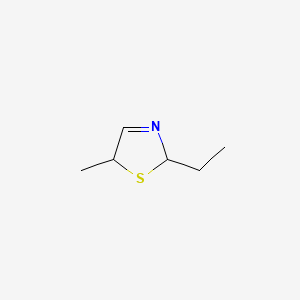
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
